molecular formula C18H21N5O3 B11162025 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B11162025
M. Wt: 355.4 g/mol
InChI Key: KDUOXCKWFVKEMN-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide is a complex organic compound with a unique structure that combines a purine derivative with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative: The purine core can be synthesized through a series of reactions involving the condensation of urea with various aldehydes and ketones.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the purine derivative and the substituted phenyl group. This is typically achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, resulting in the formation of reduced purine derivatives.

    Substitution: The aromatic ring in the phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can produce dihydropurine derivatives.

Scientific Research Applications

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The purine derivative can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, preventing substrate access. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Shares the purine core but with different substituents.

    Theophylline (1,3-dimethylxanthine): Similar purine structure with different functional groups.

    Paraxanthine (1,7-dimethylxanthine): Another purine derivative with different methylation patterns.

Uniqueness

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3,4-dimethylphenyl)propanamide is unique due to the specific combination of the purine core with the substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C18H21N5O3/c1-11-5-6-13(9-12(11)2)20-14(24)7-8-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-6,9-10H,7-8H2,1-4H3,(H,20,24)

InChI Key

KDUOXCKWFVKEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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